molecular formula C10H12N2O4 B564495 N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate CAS No. 90870-20-5

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Cat. No.: B564495
CAS No.: 90870-20-5
M. Wt: 224.216
InChI Key: FDXHDTIKCTZVEG-UHFFFAOYSA-N
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Description

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with ethyl(methyl)amine under controlled conditions. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of 4-nitrophenyl ethyl(methyl)carbamate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of 4-nitrophenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions. The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl methylcarbamate
  • 4-Nitrophenyl ethylcarbamate
  • 4-Nitrophenyl isopropylcarbamate

Uniqueness

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is unique due to the presence of both ethyl and methyl groups attached to the carbamate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and stability profiles, which can be advantageous in specific research and industrial contexts .

Biological Activity

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a compound of significant interest due to its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to a carbamate moiety. The structural formula can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 222.24 g/mol

The compound exists as a yellow crystalline solid, soluble in organic solvents such as methanol and dichloromethane. Its structure influences its chemical reactivity and biological interactions, particularly involving enzyme inhibition.

Enzyme Inhibition

This compound has been shown to exhibit notable enzyme inhibition properties. It primarily interacts with lipases, which play a crucial role in lipid metabolism. The compound acts by binding to the active sites of these enzymes, thereby inhibiting their activity. This mechanism is often mediated through hydrogen bonding and electrostatic interactions facilitated by the carbamate group.

Table 1: Enzyme Inhibition Activity

Enzyme TypeInhibition TypeReference
LipasesCompetitive
EsterasesNon-competitive

Antimicrobial Properties

The compound demonstrates significant antimicrobial activity against various bacterial strains, including:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with specific molecular targets. The nitro group can participate in redox reactions, enhancing the compound's overall biological efficacy.

Figure 1: Mechanism of Action

  • Enzyme Binding : The carbamate group binds to the active site of enzymes.
  • Inhibition : This binding prevents substrate access, inhibiting enzyme function.
  • Redox Activity : The nitro group may facilitate electron transfer processes.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar carbamate derivatives in neuronal models derived from human induced pluripotent stem cells (iPSCs). While this compound was not directly tested, related compounds demonstrated the ability to upregulate anti-apoptotic proteins such as Bcl-2 and induce autophagy through mechanisms that may be applicable to this compound .

Study 2: Antibacterial Efficacy

In another study, this compound was evaluated for its antibacterial properties against multi-drug resistant strains. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent .

Applications in Research and Industry

This compound has several applications across various fields:

  • Chemistry : Used as a reagent in organic synthesis.
  • Biology : Investigated for antimicrobial and antioxidant properties.
  • Medicine : Explored for drug design and development.
  • Industry : Employed in the production of pesticides and herbicides .

Properties

IUPAC Name

(4-nitrophenyl) N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXHDTIKCTZVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675893
Record name 4-Nitrophenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90870-20-5
Record name 4-Nitrophenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (12.84 g, 127.11 mmol) and p-nitrophenyl chloroformate (63.56 mmol, 12.8 g) were added to a room temperature solution of N-ethylmethylamine (2.50 g, 42.37 mmol) in dry DMF (70 mL) under an argon atmosphere. After 2 h, the reaction mixture was quenched with water, diluted with EtOAc (200 mL), washed with water (2×100 mL), and brine (75 mL). All volatiles were removed under reduced pressure and the residue was purified by SiO2 column chromatography using 10% EtOAc/hexanes to afford compound 4-nitrophenyl ethyl(methyl)carbamate (5.8 g, 76%) as a yellow oil. TLC: 20% EtOAc/hexanes, Rf≈0.50; 1H NMR (CDCl3, 300 MHz) δ 8.18-8.21 (m, 2H), 7.25-7.29 (m, 2H), 3.37-3.46 (m, 2H), 3.05 and 2.97 (s, 3H for two rotamers in 60/40 ratio), 1.17-1.22 (m, 3H).
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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